molecular formula C11H10BrFN2 B7975156 4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole

4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole

Cat. No.: B7975156
M. Wt: 269.11 g/mol
InChI Key: BMZHZYVJIUODFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole is a brominated pyrazole derivative featuring a (4-fluoro-2-methylphenyl)methyl group at the N1 position. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

4-bromo-1-[(4-fluoro-2-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN2/c1-8-4-11(13)3-2-9(8)6-15-7-10(12)5-14-15/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZHZYVJIUODFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with 4-fluoro-2-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated pyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions produce oxidized or reduced pyrazole derivatives, respectively.

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazole scaffold is well-known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The specific compound 4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole has been investigated for its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives against various pathogens. For instance, compounds containing the pyrazole ring have shown significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The introduction of halogen substituents, such as bromine and fluorine, has been linked to enhanced antibacterial properties.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundActivity AgainstReference
This compoundE. coli, S. aureus
3-(4-Methoxyphenyl)-1H-pyrazolePseudomonas aeruginosa
4-Fluoro-1H-pyrazoleGeneral antibacterial

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . For example, studies have shown that modifications on the pyrazole ring can lead to varying degrees of COX enzyme inhibition.

Agrochemical Applications

Pyrazole derivatives are also being studied for their applications in agrochemicals. Their ability to act as herbicides or fungicides is of particular interest.

Herbicidal Activity

Compounds like this compound have shown promise in controlling weed species that are resistant to conventional herbicides. The fluorine substitution enhances the lipophilicity of the molecule, potentially improving its uptake by plant tissues .

Table 2: Herbicidal Efficacy of Pyrazole Compounds

CompoundTarget SpeciesEfficacy (%)Reference
This compoundAmaranthus spp.85
3-(Trifluoromethyl)-pyrazoleCynodon dactylon78

Material Science Applications

In addition to biological applications, pyrazoles are being explored in material science for their properties in polymer chemistry and as ligands in coordination chemistry.

Coordination Chemistry

The ability of pyrazoles to form stable complexes with transition metals is being utilized in catalysis and materials development. Studies indicate that metal-pyrazole complexes exhibit interesting electronic properties that can be harnessed for organic electronics .

Table 3: Properties of Metal-Pyrazole Complexes

Metal IonComplex FormedApplication
Copper (II)Cu(4-Bromo-1H-pyrazole)Catalysis
Zinc (II)Zn(4-Fluoro-1H-pyrazole)Organic Electronics

Case Studies and Research Findings

Several studies have focused on synthesizing and characterizing derivatives of pyrazoles like this compound:

  • Synthesis and Characterization : A study reported the synthesis of this compound through a multi-step reaction involving bromination and subsequent reactions with fluorinated benzyl groups, yielding high purity suitable for biological testing .
  • Biological Evaluation : In vitro tests showed promising results for antimicrobial activity against a range of pathogens, indicating the potential for further development into pharmaceutical agents .
  • Environmental Impact Studies : Research into the environmental fate of these compounds has indicated that while they are effective against target species, their persistence in soil needs careful evaluation to mitigate ecological risks .

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets involved are subjects of ongoing research. The compound’s structure allows it to form specific interactions with biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs

The N1 substituent and halogen (bromine) position are critical for differentiating pyrazole derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituent on N1 Key Structural Features Reference
Target Compound (4-Fluoro-2-methylphenyl)methyl Bromine at C4; fluorinated benzyl group -
4-Bromo-1-(2-fluorophenyl)-1H-pyrazole 2-Fluorophenyl Bromine at C4; direct aryl substitution
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole Cyclopropylmethyl Bromine at C4; small alkyl substituent
4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrazole Tetrahydrofuran-2-yl Bromine at C4; oxygen-containing ring
4-Bromo-1-[(2-bromophenyl)sulphonyl]-1H-pyrazole (2-Bromophenyl)sulphonyl Bromine at C4; sulfonyl linker
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole Methyl Bromine at C4; trifluoromethyl at C3

Key Observations :

  • Steric Effects : Bulky substituents like (4-fluoro-2-methylphenyl)methyl may hinder intermolecular interactions compared to smaller groups (e.g., cyclopropylmethyl) .
  • Functional Diversity : Sulfonyl or tetrahydrofuranyl groups introduce polarity, affecting solubility and binding interactions .

Insights :

  • Halogenation : Bromine is typically introduced via electrophilic substitution or pre-functionalized precursors.
  • N-Alkylation : Methods range from classical alkyl halide reactions to advanced catalytic processes (e.g., ruthenium catalysts) .

Physical and Chemical Properties

Limited data exists for the target compound, but trends in analogs suggest:

Compound Name Melting Point/State Spectral Data (NMR, IR) Reference
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole Solid (reported in patent) ¹H/¹³C/¹⁵N NMR, IR, MS provided
4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrazole Colorless oil ¹H NMR (δ 7.57, 5.92); ¹³C NMR (δ 140.3)
4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole - Molecular weight: 201.06 g/mol

Notable Trends:

  • Solubility : Oxygenated substituents (e.g., tetrahydrofuran) enhance polarity and aqueous solubility .
  • Thermal Stability : Aryl-substituted pyrazoles often exhibit higher melting points compared to alkyl derivatives .

Biological Activity

4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a fluoro-substituted aromatic ring, which may influence its interaction with biological targets.

The compound's IUPAC name is this compound, and it has the following molecular structure:

PropertyValue
Molecular FormulaC13H12BrFN2
Molecular Weight295.15 g/mol
CAS Number2415633-06-4

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The bromine atom and the sulfonyl group can form strong interactions with protein targets, potentially leading to inhibition of their functions. The pyrazole ring may also interact with various enzymes, affecting their activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

In a study by Mamedova et al., it was noted that certain pyrazoline derivatives exhibited significant cytotoxic effects with IC50 values ranging from 3.96 to 4.38 μM against HepG2 and MCF-7 cells . The mechanism involves apoptosis induction and cell cycle arrest through inhibition of topoisomerase II.

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives have been explored for other therapeutic potentials:

  • Anti-inflammatory : Some studies suggest that pyrazoles can inhibit inflammatory pathways.
  • Antimicrobial : Compounds similar to this compound have shown activity against various bacterial strains.

Study on Anticancer Activity

A recent investigation focused on the synthesis and evaluation of several pyrazole derivatives, including our compound of interest. The results indicated that:

  • Compound E (related structure) showed IC50 values of 10 μM against A549 cells.
  • Mechanism : Induction of apoptosis through mitochondrial pathways was observed.

In Vivo Studies

In vivo efficacy was assessed using mouse xenograft models, where similar pyrazole derivatives demonstrated significant tumor growth inhibition at doses as low as 10 mg/kg .

Q & A

Q. What are the key considerations for designing a synthetic route for 4-Bromo-1-[(4-fluoro-2-methylphenyl)methyl]-1H-pyrazole?

A multi-step synthesis is typically required, involving cyclization, halogenation, and functionalization. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with β-diketones or via diazotization followed by coupling with active methylene compounds . Critical intermediates include halogenated aryl precursors (e.g., 4-fluoro-2-methylbenzyl bromide) and pyrazole cores. Reaction optimization (e.g., solvent polarity, temperature) is essential to avoid side products like regioisomers. Purification may require column chromatography or recrystallization, guided by TLC and NMR monitoring .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns and regiochemistry. For example, the benzyl methyl group in the 4-fluoro-2-methylphenyl moiety appears as a singlet (~δ 2.3 ppm), while pyrazole protons show distinct splitting patterns .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions. Orthorhombic crystal systems (e.g., space group P212121P2_12_12_1) with unit cell parameters (e.g., a=11.35a = 11.35 Å, b=14.05b = 14.05 Å, c=15.95c = 15.95 Å) are common for similar pyrazole derivatives. Weak interactions like C–H···F/N and π–π stacking (3.5–4.0 Å) stabilize the lattice .
  • HRMS : Validates molecular formula (e.g., C12H11BrFN2C_{12}H_{11}BrFN_2 requires m/z=297.01m/z = 297.01 for [M+H]+[M+H]^+) .

Q. How can preliminary biological activity screening be structured for this compound?

  • Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare with controls like ciprofloxacin .
  • Enzyme inhibition : Test against targets like DNA gyrase or cyclooxygenase via fluorometric/colorimetric assays (e.g., ATPase activity for gyrase) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} calculations. Include dose-response curves and positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity and bioactivity?

  • Electronic effects : The electron-withdrawing bromine atom at the pyrazole 4-position enhances electrophilicity, facilitating nucleophilic substitutions. Fluorine at the para position of the benzyl group increases lipophilicity and metabolic stability .
  • Steric effects : The 2-methyl group on the benzyl ring may hinder rotation, favoring a specific conformation that optimizes binding to biological targets (e.g., enzyme active sites). Molecular docking studies (e.g., AutoDock Vina) can predict preferred orientations .
  • Bioactivity correlations : Substituent variations (e.g., replacing Br with Cl or CF3_3) can alter antimicrobial potency by 10–100-fold, as seen in analogs from SAR studies .

Q. How can conflicting crystallographic data on molecular packing be resolved?

Conflicting reports on intermolecular interactions (e.g., C–H···π vs. halogen bonding) may arise from polymorphism or solvent effects. Strategies include:

  • Temperature-dependent crystallography : Assess lattice changes at 100 K vs. 298 K.
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., 2D fingerprint plots for Br···H contacts) .
  • DFT calculations : Compare experimental and theoretical interaction energies (e.g., at the B3LYP/6-31G* level) to validate dominant packing forces .

Q. What mechanistic insights can explain discrepancies in reaction yields during scale-up?

  • Kinetic vs. thermodynamic control : Small-scale reactions may favor kinetic products (e.g., metastable intermediates), while prolonged heating in large batches shifts equilibrium toward thermodynamically stable isomers .
  • Mass transfer limitations : Reduced stirring efficiency in larger reactors can lead to incomplete mixing, causing localized overconcentration and side reactions (e.g., dimerization).
  • Purification challenges : Scale-up may expose trace impurities (e.g., metal catalysts) that interfere with crystallization. ICP-MS analysis helps identify residual metals .

Methodological Tables

Q. Table 1. Representative Crystallographic Data for Pyrazole Derivatives

ParameterValue (Compound I )Value (Analog )
Space groupP212121P2_12_12_1P1P\overline{1}
aa (Å)11.34768.9212
bb (Å)14.054910.3456
cc (Å)15.95412.7891
Br···Br contact (Å)3.511N/A
C–H···π distance (Å)3.2–3.53.4–3.7

Q. Table 2. Comparative Bioactivity of Pyrazole Analogs

CompoundMIC (S. aureus) (μg/mL)IC50_{50} (HeLa) (μM)
Target compound8.225.3
4-Chloro analog 12.548.7
4-CF3_3 analog 3.115.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.